molecular formula C19H23NO4 B8086042 (2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid

(2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid

Cat. No.: B8086042
M. Wt: 329.4 g/mol
InChI Key: NXPWFWDNJAYLGF-LYKKTTPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid: is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a naphthalene ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Naphthalene Derivative: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst.

    Coupling Reaction: The protected amino acid is then coupled with the naphthalene derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted amino acids

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its naphthalene ring can serve as a fluorescent probe, providing insights into molecular binding events.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The naphthalene ring is known for its bioactivity, and modifications of this compound could lead to new drug candidates.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structural features make it valuable for the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which (2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the naphthalene ring can participate in π-π stacking interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
  • (2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid
  • (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid

Uniqueness

What sets (2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid apart from similar compounds is its combination of an amino acid backbone with a naphthalene ring. This unique structure provides distinct chemical and biological properties, making it valuable for a wide range of applications.

Properties

IUPAC Name

(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)16(17(21)22)15(20)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15-16H,11,20H2,1-3H3,(H,21,22)/t15?,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPWFWDNJAYLGF-LYKKTTPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(CC1=CC=CC2=CC=CC=C21)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C(CC1=CC=CC2=CC=CC=C21)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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